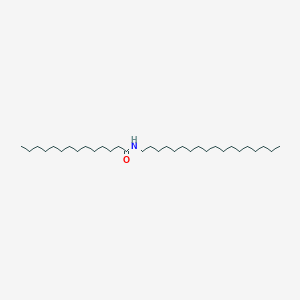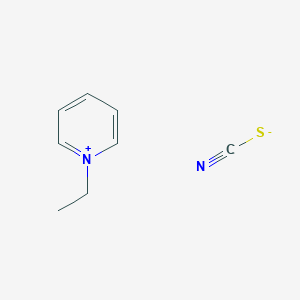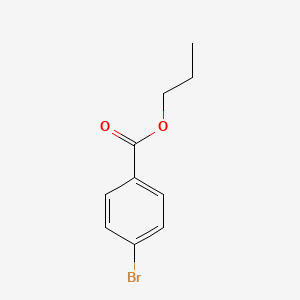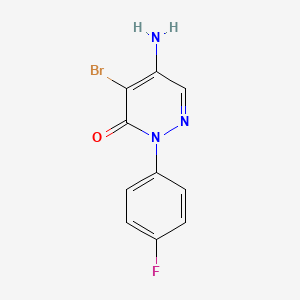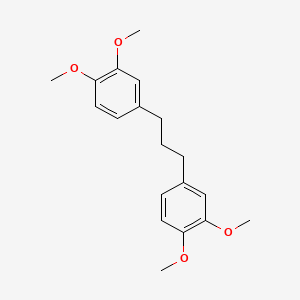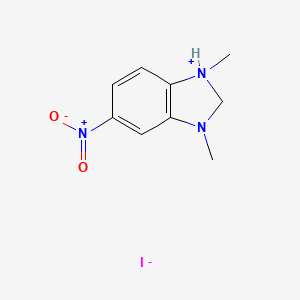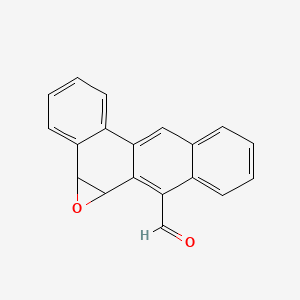
Benz(3,4)anthra(1,2-b)oxirene-11-carboxaldehyde, 1a,11b-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(3,4)anthra(1,2-b)oxirene-11-carboxaldehyde, 1a,11b-dihydro- is a complex organic compound with a unique structure that includes multiple aromatic rings and an oxirane ring
Preparation Methods
The synthesis of Benz(3,4)anthra(1,2-b)oxirene-11-carboxaldehyde, 1a,11b-dihydro- involves several steps. One common method includes the reaction of benz(a)anthracene with an oxidizing agent to form the oxirane ring. The reaction conditions typically involve the use of a strong oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in an inert solvent like dichloromethane. The reaction is carried out at low temperatures to prevent decomposition of the product .
Chemical Reactions Analysis
Benz(3,4)anthra(1,2-b)oxirene-11-carboxaldehyde, 1a,11b-dihydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, forming diols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups onto the molecule.
Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents such as lithium aluminum hydride (LiAlH4), and electrophiles like bromine (Br2) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benz(3,4)anthra(1,2-b)oxirene-11-carboxaldehyde, 1a,11b-dihydro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding the interactions between aromatic compounds and biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Benz(3,4)anthra(1,2-b)oxirene-11-carboxaldehyde, 1a,11b-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The aromatic rings also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Benz(3,4)anthra(1,2-b)oxirene-11-carboxaldehyde, 1a,11b-dihydro- can be compared with similar compounds such as:
1a,11b-Dihydro-4,9-dimethylbenz[a]anthra[3,4-b]oxirene: This compound has additional methyl groups that alter its chemical properties and reactivity.
Benz(a)anthracene: Lacks the oxirane ring, making it less reactive in certain types of chemical reactions.
5,6-Epoxy-5,6-dihydrobenz(a)anthracene: Similar structure but different positioning of the oxirane ring, leading to different reactivity and applications.
These comparisons highlight the uniqueness of Benz(3,4)anthra(1,2-b)oxirene-11-carboxaldehyde, 1a,11b-dihydro- in terms of its structure and chemical properties.
Properties
CAS No. |
53555-62-7 |
|---|---|
Molecular Formula |
C19H12O2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-1(19),5,7,9,11,13,15,17-octaene-19-carbaldehyde |
InChI |
InChI=1S/C19H12O2/c20-10-16-12-6-2-1-5-11(12)9-15-13-7-3-4-8-14(13)18-19(21-18)17(15)16/h1-10,18-19H |
InChI Key |
PMRZUQOQFQVHFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C5C(C3=C2C=O)O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


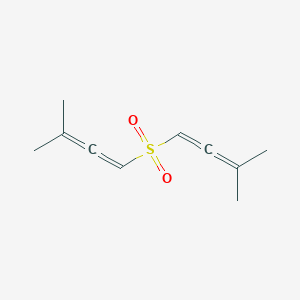
![butanedioic acid;2-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]oxyethanol](/img/structure/B14654225.png)
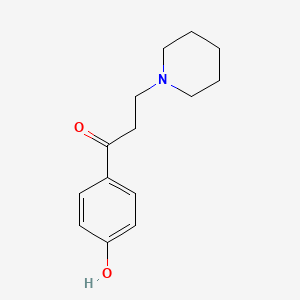
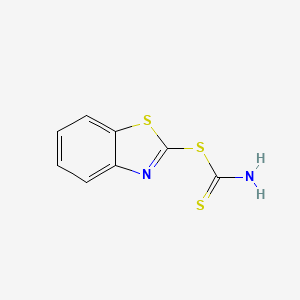
![3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine](/img/structure/B14654239.png)
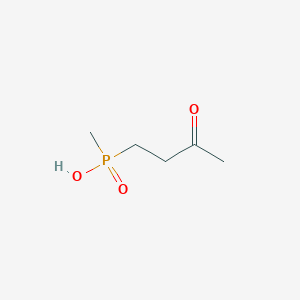
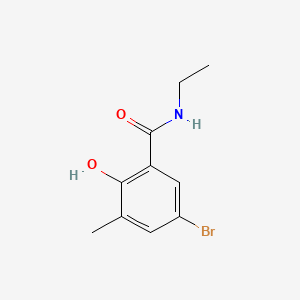
![ethyl N-[4-(2-benzylidenehydrazinyl)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]-N-(ethoxycarbonylamino)carbamate](/img/structure/B14654249.png)
